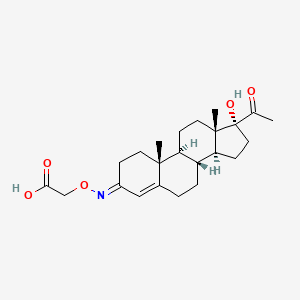
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a tryptamine compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, often using deuterated solvents or reagents.
Methoxylation and Phenylmethoxylation: The methoxy and phenylmethoxy groups are introduced through standard etherification reactions.
Final Assembly: The final step involves coupling the indole derivative with an appropriate amine to form the ethanamine structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a labeled standard in mass spectrometry for the quantification of related compounds.
Biology: It serves as a tool for studying metabolic pathways and enzyme kinetics, particularly in the context of deuterium isotope effects.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active molecules.
Industry: It is used in the development of new materials and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar compounds to 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine include:
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A psychotomimetic tryptamine derivative with similar structural features.
1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethylamine: A deuterated analog with a simpler structure lacking the phenylmethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which can alter its chemical and biological properties compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2O2/c1-21-17-9-15-14(7-8-19)11-20-16(15)10-18(17)22-12-13-5-3-2-4-6-13/h2-6,9-11,20H,7-8,12,19H2,1H3/i7D2,8D2 |
Clave InChI |
WAWUMYABRYFMPW-OSEHSPPNSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CN2)CCN)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


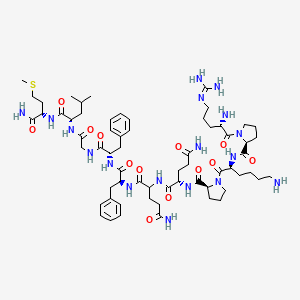
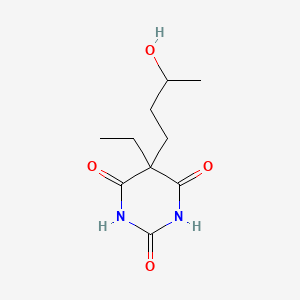
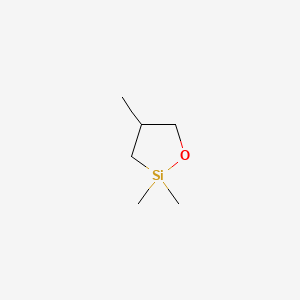
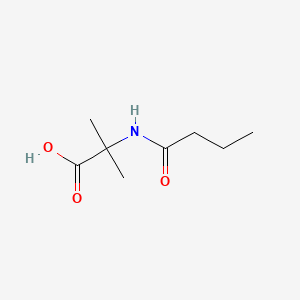
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
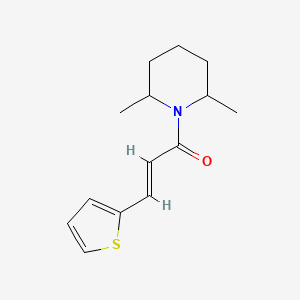
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)

![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
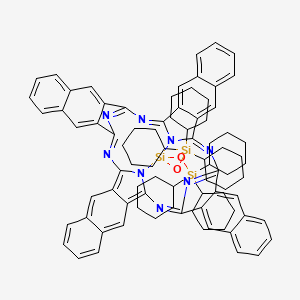
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
